molecular formula C18H18N2O2S B2606165 2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide CAS No. 1234911-54-6

2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide

Cat. No. B2606165
CAS RN: 1234911-54-6
M. Wt: 326.41
InChI Key: ITMWIVZYKIXQPV-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide, also known as DPT-F3, is a chemical compound used in scientific research for its potential therapeutic applications. This compound belongs to the furan carboxamide family and has a molecular weight of 365.47 g/mol.

Mechanism Of Action

The mechanism of action of 2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide involves the inhibition of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that 2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. 2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide in lab experiments is its specificity towards CK2 inhibition, which makes it a potential therapeutic agent for cancer treatment. However, one of the limitations of using 2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide. One of the potential directions is to study the efficacy of 2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide in combination with other anti-cancer drugs to enhance its therapeutic potential. Another direction is to study the pharmacokinetics and pharmacodynamics of 2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide in vivo to determine its safety and efficacy as a potential therapeutic agent. Additionally, the development of novel CK2 inhibitors based on the structure of 2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide could lead to the discovery of more potent and specific anti-cancer agents.
Conclusion
In conclusion, 2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide is a promising chemical compound with potential therapeutic applications in cancer treatment. Its specificity towards CK2 inhibition and anti-cancer properties make it a potential candidate for further research and drug development. The future directions for the study of 2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide are vast and hold great potential for the discovery of novel anti-cancer agents.

Synthesis Methods

The synthesis of 2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide involves the reaction of 2,5-dimethyl furan-3-carboxylic acid with pyridine-2-methylamine and thiophene-3-methylamine in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide.

Scientific Research Applications

2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide has been studied for its potential therapeutic applications in various scientific research fields. One of the major applications of 2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide is in the treatment of cancer. Studies have shown that 2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide has anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis.

properties

IUPAC Name

2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-13-9-17(14(2)22-13)18(21)20(10-15-6-8-23-12-15)11-16-5-3-4-7-19-16/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMWIVZYKIXQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-3-carboxamide

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